molecular formula C13H16BrNO2 B7972905 3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide

3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B7972905
M. Wt: 298.18 g/mol
InChI Key: IWSTUDDQMBCXTH-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position of the benzene ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with 4-methyltetrahydro-2H-pyran-4-amine under suitable conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the tetrahydro-2H-pyran-4-yl group.

    N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide: Lacks the bromine atom on the benzene ring.

Uniqueness

3-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-yl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-bromo-N-(4-methyloxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(5-7-17-8-6-13)15-12(16)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSTUDDQMBCXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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